REACTION_SMILES
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[CH3:31][c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[CH3:38][CH2:39][N:40]([CH2:41][CH3:42])[CH2:43][CH3:44].[Cl:1][C:2]([Cl:3])=[O:4].[OH:19][CH2:20][CH2:21][O:22][CH2:23][CH2:24][N:25]1[CH2:26][CH2:27][NH:28][CH2:29][CH2:30]1.[c:5]1([S:11][c:12]2[c:13]([NH2:18])[cH:14][cH:15][cH:16][cH:17]2)[cH:6][cH:7][cH:8][cH:9][cH:10]1>>[C:2](=[O:4])([NH:18][c:13]1[c:12]([S:11][c:5]2[cH:6][cH:7][cH:8][cH:9][cH:10]2)[cH:17][cH:16][cH:15][cH:14]1)[N:28]1[CH2:27][CH2:26][N:25]([CH2:24][CH2:23][O:22][CH2:21][CH2:20][OH:19])[CH2:30][CH2:29]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCOCCN1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1Sc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(Nc1ccccc1Sc1ccccc1)N1CCN(CCOCCO)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |